2-amino-3-fluoro-5-iodobenzoic acid
Description
2-Amino-3-fluoro-5-iodobenzoic acid (CAS: 1070977-99-9) is a halogenated benzoic acid derivative with a molecular formula of C₇H₅FINO₂ and a molecular weight of 281.02 g/mol . The compound features three substituents on the aromatic ring: an amino group (-NH₂) at position 2, a fluorine atom at position 3, and an iodine atom at position 5. The compound is available with a purity of ≥95% and is primarily intended for laboratory use .
Properties
CAS No. |
1070977-99-9 |
|---|---|
Molecular Formula |
C7H5FINO2 |
Molecular Weight |
281 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 2-fluoro-5-iodobenzoic acid, with an amine source under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 2-amino-3-fluoro-5-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and solvents such as acetonitrile are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are used.
Coupling: Palladium catalysts and boron reagents are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzoic acids .
Scientific Research Applications
2-Amino-3-fluoro-5-iodobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials, including liquid crystal displays (LCDs).
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-amino-3-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo substituents can participate in halogen bonding and other non-covalent interactions . These interactions can influence the compound’s biological activity and its ability to modulate molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-3-fluoro-5-iodobenzoic acid with halogenated benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Configuration and Electronic Effects
Key Observations :
- The amino group in the target compound enables hydrogen bonding and derivatization (e.g., amide formation), unlike chloro-substituted analogs .
Physicochemical Properties
- Solubility: The amino group in 2-amino-3-fluoro-5-iodobenzoic acid may improve solubility in polar solvents via hydrogen bonding, whereas chloro/iodo analogs (e.g., 3-chloro-2-fluoro-5-iodobenzoic acid) are likely less soluble due to increased hydrophobicity .
- Melting Points : Data gaps exist for the target compound, but chloro-substituted analogs (e.g., 5-chloro-2-fluoro-3-iodobenzoic acid) often exhibit higher melting points due to stronger intermolecular forces .
Research Findings and Data Gaps
Biological Activity
2-Amino-3-fluoro-5-iodobenzoic acid (AFIBA) is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique combination of an amino group, a fluorine atom, and an iodine atom on the benzoic acid framework contributes to its reactivity and interaction with various biological targets. This article delves into the biological activity of AFIBA, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
AFIBA has the chemical formula . Its structure allows for diverse interactions with biological molecules, primarily through hydrogen bonding and halogen bonding due to the presence of fluorine and iodine. These properties enhance its binding affinity to various targets, making it a compound of interest in drug development.
The biological activity of AFIBA is largely attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing enzymatic reactions and receptor interactions.
- Halogen Bonding : The fluorine and iodine atoms can participate in halogen bonding, which may enhance the compound's specificity and affinity towards certain biological targets.
Biological Activity
Research indicates that AFIBA exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that AFIBA may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Anticancer Potential : AFIBA has been investigated for its role in cancer therapies. Its structural analogs have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that AFIBA may also influence inflammatory pathways .
Research Findings
Several studies have explored the biological activity of AFIBA and related compounds. Below are some notable findings:
Case Studies
- Anticancer Activity : A recent study evaluated the effects of AFIBA on various cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The study highlighted that AFIBA's structural features significantly contributed to its efficacy against breast cancer cells.
- Antimicrobial Studies : Another investigation focused on the antimicrobial potential of AFIBA derivatives against pathogenic bacteria. The results indicated that specific substitutions on the benzoic acid framework enhanced antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration.
Applications
AFIBA is being investigated for several applications:
- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds targeting various diseases.
- Materials Science : Explored for its potential in developing advanced materials such as liquid crystals due to its unique chemical properties.
- Biological Research : Studied for its interactions with proteins and nucleic acids, which could lead to novel therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
